Cas no 2034320-06-2 (N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide)

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide is a structurally complex heterocyclic compound combining cinnoline and quinoxaline moieties. Its fused polycyclic architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting biologically relevant pathways. The presence of both carboxamide and oxo functionalities enhances its ability to engage in hydrogen bonding interactions, which may improve binding affinity in therapeutic applications. The compound’s rigid framework offers stability, while the methyl substitution at the 2-position could influence metabolic properties. This structure may be of interest in the development of kinase inhibitors or other small-molecule modulators due to its balanced lipophilicity and hydrogen-bonding capacity. Further research is warranted to explore its pharmacological profile.
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide structure
2034320-06-2 structure
Product name:N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide
CAS No:2034320-06-2
MF:C18H17N5O2
MW:335.359883069992
CID:5349833

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)quinoxaline-2-carboxamide
    • N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide
    • Inchi: 1S/C18H17N5O2/c1-23-17(24)9-11-8-12(6-7-13(11)22-23)20-18(25)16-10-19-14-4-2-3-5-15(14)21-16/h2-5,9-10,12H,6-8H2,1H3,(H,20,25)
    • InChI Key: FNZBGZINPDQWOK-UHFFFAOYSA-N
    • SMILES: N1=C2C(C=CC=C2)=NC=C1C(NC1CCC2C(C1)=CC(=O)N(C)N=2)=O

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6523-4274-20μmol
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide
2034320-06-2
20μmol
$118.5 2023-09-05
Life Chemicals
F6523-4274-15mg
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide
2034320-06-2
15mg
$133.5 2023-09-05
Life Chemicals
F6523-4274-25mg
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide
2034320-06-2
25mg
$163.5 2023-09-05
Life Chemicals
F6523-4274-3mg
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide
2034320-06-2
3mg
$94.5 2023-09-05
Life Chemicals
F6523-4274-2mg
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide
2034320-06-2
2mg
$88.5 2023-09-05
Life Chemicals
F6523-4274-2μmol
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide
2034320-06-2
2μmol
$85.5 2023-09-05
Life Chemicals
F6523-4274-5mg
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide
2034320-06-2
5mg
$103.5 2023-09-05
Life Chemicals
F6523-4274-20mg
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide
2034320-06-2
20mg
$148.5 2023-09-05
Life Chemicals
F6523-4274-10μmol
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide
2034320-06-2
10μmol
$103.5 2023-09-05
Life Chemicals
F6523-4274-1mg
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide
2034320-06-2
1mg
$81.0 2023-09-05

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide Related Literature

Additional information on N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide: A Promising Compound in the Field of Medicinal Chemistry

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide (CAS No. 2034320-06-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives, which have been extensively studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The molecular structure of N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide is characterized by a quinoxaline core linked to a 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolinyl moiety. The presence of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for further investigation. Recent studies have highlighted the importance of quinoxaline derivatives in drug discovery and development due to their ability to modulate various biological targets.

In terms of its chemical synthesis, N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide can be synthesized through a multi-step process involving the condensation of appropriate precursors. The synthesis typically involves the formation of the quinoxaline core followed by the introduction of the 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolinyl group. This synthetic route has been optimized to ensure high yields and purity of the final product.

One of the key areas of research involving N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide is its potential as an anticancer agent. Studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide effectively inhibited the proliferation of human breast cancer cells (MCF7) and colon cancer cells (HCT116) with IC50 values in the low micromolar range.

The mechanism of action of N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide as an anticancer agent is not yet fully understood. However, preliminary studies suggest that it may target multiple cellular pathways involved in cancer progression. For example, it has been shown to induce apoptosis through the activation of caspase enzymes and the downregulation of anti-apoptotic proteins such as Bcl-xL. Additionally, it may interfere with cell cycle progression by affecting key regulatory proteins such as cyclin D1 and p53.

Beyond its anticancer properties,N-(2-methyl-3-o xo - 3 - ox o - 2 , 3 , 5 , 6 , 7 , 8 - hexah yd ro c inn olin - 6 - yl )q uino x al ine - 2 - car box am ide has also shown promise in other therapeutic areas. For instance,N-(2-methyl - 3 - ox o - 2 , 3 , 5 , 6 , 7 , 8 - hex ah yd ro c inn olin - yl )q uino x al ine - car box am ide has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-beta in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties ofN-(2-methyl - ox o - hex ah yd ro c inn olin - yl )q uino x al ine - car box am ide are also an important aspect to consider for its potential clinical use. Preliminary studies have shown that it has favorable oral bioavailability and a reasonable half-life in animal models. However,N-(m eth yl - ox o - hex ah yd ro c inn olin - yl )q uino x al ine - car box am ide further optimization may be necessary to improve its pharmacokinetic profile for human use.

In conclusion,N-(m eth yl - ox o - hex ah yd ro c inn olin - yl )q uino x al ine - car box am ide (CAS No. 2034320–06–0) represents a promising compound with a wide range of potential therapeutic applications. Its unique structural features and biological activities make it an attractive candidate for further preclinical and clinical investigation. Ongoing research aims to elucidate its mechanism of action and optimize its pharmacological properties for eventual use in treating various diseases.

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd